molecular formula C6H6ClNO B11807141 5-Chloro-2-methylpyridin-4-OL

5-Chloro-2-methylpyridin-4-OL

Cat. No.: B11807141
M. Wt: 143.57 g/mol
InChI Key: RPMOIHNGISPYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyridin-4-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpyridin-4-OL typically involves the chlorination of 2-methylpyridin-4-OL. One common method includes the reaction of 2-methylpyridin-4-OL with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methylpyridin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridin-4-OL
  • 4-Chloro-2-methylpyridin-3-OL
  • 5-Bromo-2-methylpyridin-4-OL

Uniqueness

5-Chloro-2-methylpyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chlorine atom and a methyl group at distinct positions imparts unique chemical and physical properties. This makes it distinct from other similar compounds and valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

5-chloro-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H6ClNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9)

InChI Key

RPMOIHNGISPYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.